molecular formula C14H18O B14606989 Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- CAS No. 60557-91-7

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy-

Cat. No.: B14606989
CAS No.: 60557-91-7
M. Wt: 202.29 g/mol
InChI Key: JBAAKOBBYQNTRE-UHFFFAOYSA-N
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Description

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is a substituted aromatic compound featuring a benzene ring with two distinct substituents:

  • 1-(1-Cyclohexen-1-yl) group: A cyclohexene ring (C₆H₉) attached at position 1 of the benzene.
  • 4-ethoxy group: An ethoxy substituent (-OCH₂CH₃) at position 4, contributing polarity and influencing electronic properties.

Molecular Formula: C₁₄H₁₈O (calculated based on substituent contributions: benzene [C₆H₅] + cyclohexenyl [C₆H₉] + ethoxy [C₂H₅O]).
Molecular Weight: ~202.30 g/mol (estimated).

Properties

CAS No.

60557-91-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-ethoxybenzene

InChI

InChI=1S/C14H18O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3

InChI Key

JBAAKOBBYQNTRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- typically involves the alkylation of benzene with cyclohexene under acidic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve the partial hydrogenation of benzene to produce cyclohexene, which is then reacted with benzene in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzoic acid.

    Reduction: Formation of Benzene, 1-(1-cyclohexyl)-4-ethoxy-.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (if available)
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- C₁₄H₁₈O 202.30 (estimated) 1-Cyclohexenyl, 4-ethoxy N/A (data not directly reported)
Benzene, 1-ethenyl-4-methoxy C₉H₁₀O 134.18 1-Ethenyl, 4-methoxy Boiling point: ~190–200°C (estimated)
1-(Chloromethyl)-4-ethoxybenzene C₉H₁₁ClO 170.64 1-Chloromethyl, 4-ethoxy N/A (reactivity likely higher due to Cl)
Benzene, 1-cyclohexyl-4-ethynyl C₁₄H₁₆ 184.28 1-Cyclohexyl, 4-ethynyl N/A (rigid due to ethynyl group)
1-(1-Cyclohexen-1-yl)-2-methylbenzene C₁₃H₁₆ 172.27 1-Cyclohexenyl, 2-methyl Boiling point: 108–111°C (1 Torr)
Benzene, 1-(1,1-dimethylethyl)-4-ethoxy C₁₂H₁₈O 162.05 1-tert-Butyl, 4-ethoxy N/A (bulky tert-butyl group)

Key Comparisons:

a. Substituent Effects on Reactivity
  • Cyclohexenyl vs. This may reduce electrophilic substitution rates compared to 1-ethenyl-4-methoxybenzene. The cyclohexenyl group’s unsaturation could enable Diels-Alder reactions, similar to cyclohexene derivatives .
  • Ethoxy vs. Methoxy/Chloromethyl :

    • The ethoxy group (-OCH₂CH₃) in the target compound has greater electron-donating capacity and lipophilicity than methoxy (-OCH₃) in 1-ethenyl-4-methoxybenzene .
    • Compared to 1-(chloromethyl)-4-ethoxybenzene , the absence of a reactive chloromethyl group in the target compound reduces susceptibility to nucleophilic substitution.
b. Physical Properties
  • Boiling Points :

    • The cyclohexenyl substituent likely increases boiling points relative to methyl or ethenyl analogs due to higher molecular weight and surface area. For example, 1-(1-cyclohexen-1-yl)-2-methylbenzene boils at 108–111°C under reduced pressure (1 Torr) , suggesting the target compound may boil at higher temperatures under similar conditions.
  • Solubility: The ethoxy group enhances solubility in polar solvents compared to nonpolar analogs like 1-cyclohexyl-4-ethynylbenzene .

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